Sodium phenoxide

概述

描述

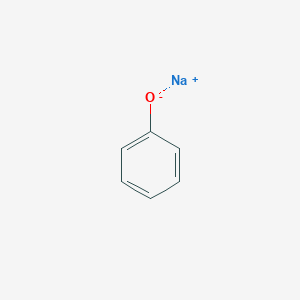

Sodium phenoxide, also known as sodium phenolate, is an organic compound with the chemical formula NaOC₆H₅. It is a white crystalline solid and the sodium salt of phenol. This compound is commonly used as a precursor to various organic compounds, including aryl ethers .

Synthetic Routes and Reaction Conditions:

Reaction with Sodium Hydroxide: The most common method to produce this compound is by treating phenol with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]

Reaction with Sodium Metal: Anhydrous this compound can be prepared by reacting phenol with sodium metal: [ \text{C}_6\text{H}_5\text{OH} + \text{Na} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \frac{1}{2}\text{H}_2 ]

Alkaline Fusion of Benzenesulfonic Acid: this compound can also be produced by the alkaline fusion of benzenesulfonic acid: [ \text{C}_6\text{H}_5\text{SO}_3\text{Na} + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of phenol with sodium hydroxide in large-scale reactors. The process is optimized for high yield and purity .

Types of Reactions:

Acid-Base Reactions: this compound is a moderately strong base. It can be protonated to form phenol: [ \text{C}_6\text{H}_5\text{ONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{NaCl} ]

Alkylation: this compound reacts with alkyl halides to form alkyl phenyl ethers: [ \text{C}_6\text{H}_5\text{ONa} + \text{RBr} \rightarrow \text{C}_6\text{H}_5\text{OR} + \text{NaBr} ]

Acylation: It reacts with acyl chlorides to form phenyl esters: [ \text{C}_6\text{H}_5\text{ONa} + \text{RCOCl} \rightarrow \text{RCOOC}_6\text{H}_5 + \text{NaCl} ]

Electrophilic Aromatic Substitution: this compound undergoes electrophilic aromatic substitution reactions, such as carboxylation with carbon dioxide to form 2-hydroxybenzoate: [ \text{C}_6\text{H}_5\text{ONa} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COONa} ]

Common Reagents and Conditions:

Alkyl Halides: Used in alkylation reactions.

Acyl Chlorides: Used in acylation reactions.

Carbon Dioxide: Used in carboxylation reactions.

Major Products:

Alkyl Phenyl Ethers: Formed from alkylation.

Phenyl Esters: Formed from acylation.

2-Hydroxybenzoate: Formed from carboxylation.

Chemistry:

- This compound is used as a precursor in the synthesis of aryl ethers and metal phenolates. It is also involved in the preparation of phenyl ethers .

Biology and Medicine:

- This compound serves as an antiseptic due to its ability to interfere with the cell membranes of microorganisms .

Industry:

作用机制

Sodium phenoxide exerts its effects primarily through its basicity and nucleophilicity. It can deprotonate acids and participate in nucleophilic substitution reactions. The phenoxide ion is stabilized by resonance, which delocalizes the negative charge over the aromatic ring, making it a strong nucleophile .

相似化合物的比较

Potassium Phenoxide (KOC₆H₅): Similar to sodium phenoxide but with potassium as the counterion.

Phenol (C₆H₅OH): The parent compound of this compound.

Sodium Methoxide (NaOCH₃): Another sodium alkoxide with a methoxy group instead of a phenoxy group.

Uniqueness:

- This compound is unique due to its aromatic nature and the resonance stabilization of the phenoxide ion. This makes it more reactive in electrophilic aromatic substitution reactions compared to aliphatic alkoxides like sodium methoxide .

生物活性

Sodium phenoxide (NaOPh) is an important compound in organic chemistry, often utilized in various synthetic processes and as a reagent in biological studies. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and polymer science. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound is the sodium salt of phenol, characterized by the presence of a phenoxy group. It crystallizes as a polymeric chain structure, which can influence its reactivity and interaction with biological systems . The compound is known for its role as a nucleophile in various chemical reactions, including nucleophilic substitution and polymerization processes .

Anticancer Properties

Recent studies have begun to explore the anticancer potential of this compound. For instance, research indicates that this compound derivatives exhibit significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that structurally modified sodium phenoxides could inhibit cancer cell proliferation effectively .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induction of apoptosis |

| Modified this compound | 10 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

This compound has also shown antimicrobial properties. It acts as an effective agent against various bacterial strains, with studies indicating that it disrupts microbial cell membranes leading to cell death. The minimum inhibitory concentration (MIC) against certain pathogens has been reported to be as low as 16.5 mg/mL .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 16.5 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : As a strong nucleophile, this compound can react with electrophiles, facilitating various biochemical transformations.

- Disruption of Membrane Integrity : Its ability to interact with lipid bilayers may lead to increased permeability and eventual cell lysis in microorganisms.

- Induction of Apoptosis : In cancer cells, this compound derivatives can activate pathways leading to programmed cell death.

Case Studies

- Anticancer Study : A study published in Nature explored the anticancer effects of this compound derivatives on breast cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of this compound against foodborne pathogens. The study concluded that this compound could be a viable alternative to conventional preservatives due to its effectiveness at low concentrations .

- Polymerization Initiator : this compound has been utilized in anionic polymerization processes, demonstrating its role as an initiator for synthesizing biodegradable polymers such as poly(3-hydroxybutyrate). This application highlights its importance in sustainable materials science .

科学研究应用

Organic Synthesis

Precursor to Aryl Ethers and Metal Phenolates

- Sodium phenoxide is widely utilized as a precursor for the synthesis of aryl ethers. It reacts with alkyl halides in a nucleophilic substitution reaction to form aryl ethers, which are important in various chemical industries .

- Additionally, it is involved in the preparation of metal phenolates, which are used in coordination chemistry and catalysis.

Williamson Ether Synthesis

- The Williamson ether synthesis is a prominent reaction involving this compound. In this process, this compound reacts with alkyl halides to yield phenyl ethers:

This method is favored for its efficiency and ability to produce a wide range of aryl ethers .

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is used in the manufacture of medications due to its ability to form complex organic structures through reactions such as alkylation and acylation .

- For instance, it plays a role in synthesizing analgesics and antiseptics, contributing to the development of effective medicinal compounds.

Antiseptic Properties

- Beyond its role as a synthetic intermediate, this compound exhibits antiseptic properties. It can be employed in formulations aimed at disinfecting surfaces and treating minor wounds due to its ability to disrupt microbial cell membranes .

Environmental Chemistry

Catalytic Hydrolysis of Lignin

- Research has shown that this compound can effectively catalyze the hydrolytic cleavage of lignin linkages, which is significant for biomass conversion processes. This application highlights its potential role in producing biofuels from renewable resources .

Detection Methods

- This compound has been utilized in high-throughput methods for quantifying ammonium content in plant tissues, such as Arabidopsis thaliana. This application is critical for understanding nutrient uptake and metabolism in plants .

Case Studies

属性

IUPAC Name |

sodium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLWCLHZZISNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-95-2 (Parent) | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027072 | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium phenolate, solid appears as a white to reddish colored solid in the form of crystalline rods. Used as an antiseptic and in organic synthesis., Colorless solid; [Merck Index] White deliquescent solid; [Hawley] White to reddish deliquescent solid; [HSDB] Powder; [MSDSonline] | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Soluble in alcohol, Soluble in acetone | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, deliquescent crystals, Hygroscopic crystals | |

CAS No. |

139-02-6, 75199-12-1 | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde and 4,4'-sulfonylbis[phenol], sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NC0T56V35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

384 °C | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium phenoxide?

A1: this compound (C6H5ONa) has a molecular weight of 116.09 g/mol.

Q2: How does the structure of this compound influence its reactivity?

A2: The electron density on the oxygen atom plays a crucial role in the reactivity of this compound. This electron density is influenced by the nature of the cation and the presence of solvents. For instance, the electron density on oxygen is less affected by ion-pairing with sodium compared to sulfur in sodium thiophenoxide. [] This difference in electron density affects their respective reactivities in nucleophilic substitution reactions.

Q3: What is the crystal structure of solvent-free this compound?

A3: Solvent-free this compound crystallizes as a polymer, forming a polymeric chain in the [0 0 1] direction. [] The sodium atoms in this structure have low coordination numbers, making them prone to coordinating with oxygen-containing ligands.

Q4: How do solvents affect the crystal structure of this compound?

A4: Solvents containing oxygen can break the polymeric chain of solvent-free this compound by coordinating with the sodium atoms. For example, in THF, this compound forms a structure with an Na6O6 core, while in N,N,N′,N′-tetramethyl urea (TMU), it forms an Na4O4 heterocubane. []

Q5: What is the role of hydrogen bonding in the crystal structure of this compound hydrates?

A5: In both the monohydrate and trihydrate forms of this compound, hydrogen bonding plays a significant role in stabilizing the crystal structures. [] In the monohydrate, hydrogen bonds link the oxygen atoms of water and phenoxide ions, while in the trihydrate, hydrogen bonds connect the phenoxide ions to the layers formed by the sodium ions and water molecules.

Q6: How does this compound react with carbon dioxide?

A6: this compound reacts with carbon dioxide in a process known as the Kolbe-Schmitt reaction. [, , ] This reaction is commercially significant for producing salicylic acid and p-hydroxybenzoic acid.

Q7: What are the key intermediates in the Kolbe-Schmitt reaction involving this compound?

A7: Theoretical studies using DFT calculations suggest that the Kolbe-Schmitt reaction proceeds through several intermediates. [] Initially, carbon dioxide attacks the polarized O-Na bond of this compound, forming a NaPh-CO2 complex. Subsequent electrophilic attack on the aromatic ring leads to the formation of ortho-substituted intermediates, which ultimately rearrange to form sodium salicylate.

Q8: What factors influence the regioselectivity of the Kolbe-Schmitt reaction?

A8: The regioselectivity of the Kolbe-Schmitt reaction, i.e., the preference for carboxylation at the ortho or para position of the phenoxide, is influenced by various factors, including the solvent, the cation, and the reaction conditions. [, ] For instance, using polar aprotic solvents like DMF promotes carboxylation at the para position, even with this compound.

Q9: How do polyethers affect the carboxylation of this compound?

A9: Polyethers with three or more ether linkages have been shown to affect both the regioselectivity and the yield of the carboxylation reaction. [] The chelation of this compound with these polyethers likely alters the electronic environment of the phenoxide, influencing the site of electrophilic attack by CO2.

Q10: How is this compound used in the synthesis of poly(organophosphazenes)?

A10: this compound reacts with poly(dichlorophosphazene) to substitute chlorine atoms with phenoxy groups, resulting in the formation of poly(organophosphazenes). [, ] This reaction allows for the tuning of the polymer properties, such as its glass transition temperature (Tg), by controlling the degree of substitution.

Q11: Can this compound be used to initiate anionic polymerization?

A11: Yes, studies have demonstrated the effectiveness of this compound and its derivatives as initiators for the anionic ring-opening polymerization (AROP) of β-butyrolactone. [] The basicity and nucleophilicity of the phenoxide initiator influence the polymerization mechanism and the resulting polymer's end groups.

Q12: How does this compound participate in hydrogen storage applications?

A12: Research has investigated the potential of this compound, in conjunction with cyclohexanolate, for hydrogen storage applications. [] The pair demonstrates reversible hydrogen uptake and release properties. The replacement of hydrogen in the -OH group of phenol with sodium significantly lowers the enthalpy change during dehydrogenation, making the process more thermodynamically favorable.

Q13: How does this compound act as a catalyst in organic synthesis?

A13: this compound, when combined with phosphine oxides, acts as a highly active Lewis base catalyst in the Mukaiyama aldol reaction, facilitating the formation of carbon-carbon bonds. [] This catalytic system exhibits high efficiency and selectivity, even at low catalyst loadings.

Q14: How does this compound participate in nucleophilic substitution reactions?

A14: this compound serves as a nucleophile in various substitution reactions. [, , , , , ] For instance, it reacts with alkyl halides to produce ethers via the Williamson ether synthesis. The reaction rate and selectivity are influenced by factors like solvent, temperature, and the presence of phase-transfer catalysts.

Q15: Can this compound facilitate the opening of epoxide rings?

A15: Yes, this compound, in the presence of β-cyclodextrin, can regioselectively open the epoxide ring of aromatic 2,3-epoxy alcohols in aqueous solutions. [] This method offers a mild and efficient route to synthesize 3-(aryloxy)propane-1,2-diols.

Q16: How is the concentration of propagating species in tetrahydrofuran polymerization initiated by this compound determined?

A16: The concentration of propagating species can be determined using a spectroscopic method. [, ] This involves reacting the propagating species with an excess of this compound, leading to the incorporation of a phenyl ether group at the polymer chain end. The concentration of the phenyl ether groups, and hence the propagating species, can then be quantified using UV-Vis spectroscopy.

Q17: How does the adsorption of this compound on char surfaces occur?

A17: Studies have shown that the adsorption of this compound on char surfaces primarily follows the Langmuir model, indicating monolayer coverage. [] The adsorption process is primarily physical, although there may be contributions from chemisorption.

Q18: How can the adsorption or oxidation of phenol during the electrochemical regeneration of this compound be mitigated?

A19: The introduction of solid manganese dioxide into the electrolyte can partially inhibit phenol adsorption and oxidation at the anode during electrochemical regeneration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。